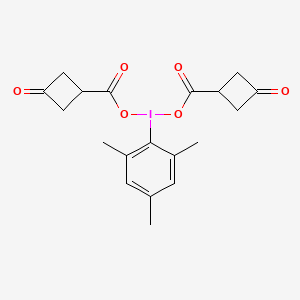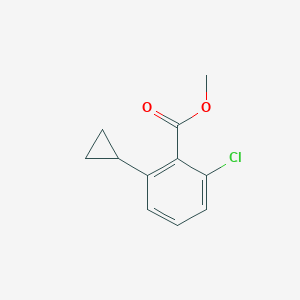
Methyl 2-chloro-6-cyclopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-6-cyclopropylbenzoate is an organic compound with the molecular formula C11H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the sixth position is substituted with a cyclopropyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-cyclopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the cyclopropyl group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of substituted benzoates such as 2-azido-6-cyclopropylbenzoate or 2-thiocyanato-6-cyclopropylbenzoate.
Reduction: Formation of 2-chloro-6-cyclopropylbenzyl alcohol.
Oxidation: Formation of cyclopropyl carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-6-cyclopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-6-cyclopropylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chlorobenzoate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
Methyl 2-bromo-6-cyclopropylbenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 2-chloro-4-cyclopropylbenzoate: Similar structure but with the cyclopropyl group at the fourth position, which may influence its chemical and physical properties.
Uniqueness: Methyl 2-chloro-6-cyclopropylbenzoate is unique due to the presence of both the chlorine atom and the cyclopropyl group, which can significantly influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H11ClO2 |
|---|---|
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
methyl 2-chloro-6-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)10-8(7-5-6-7)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
DADMZFBEOCLNHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1Cl)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


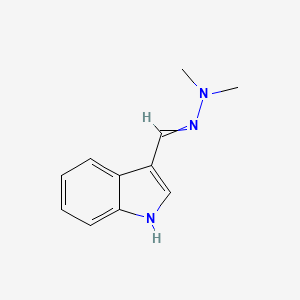
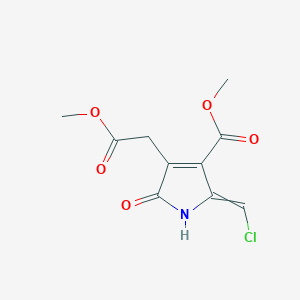
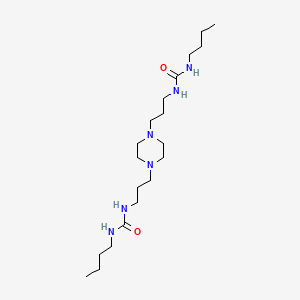
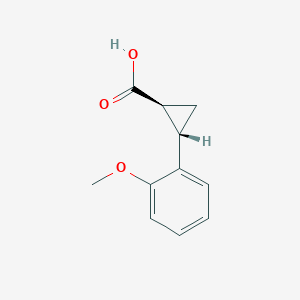
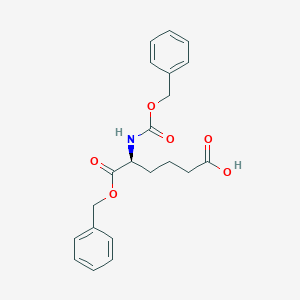
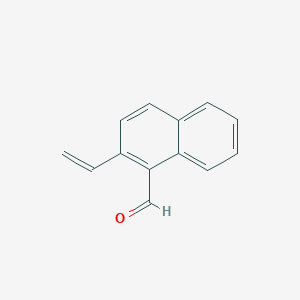

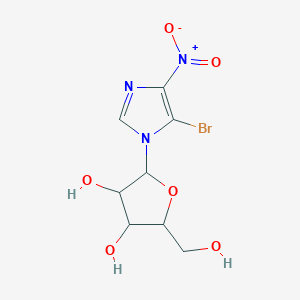

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
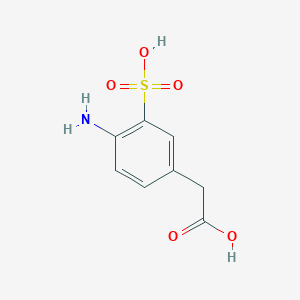
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
